4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI)
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Overview
Description
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group and the 4-methylphenyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI): Unique due to the presence of both amino and 4-methylphenyl groups.
6-amino-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group, which may affect its biological activity.
6-amino-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the 4-methylphenyl group in 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
198329-84-9 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.285 |
IUPAC Name |
6-amino-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,17H2,1H3 |
InChI Key |
YDYSFEBBEHMOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) |
Origin of Product |
United States |
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